molecular formula C12H17NO2 B000875 Ciclopirox CAS No. 29342-05-0

Ciclopirox

Katalognummer B000875
CAS-Nummer: 29342-05-0
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: SCKYRAXSEDYPSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of spirocyclic compounds, including those related to ciclopirox, involves techniques that enable the fine-tuning of the molecule's physicochemical properties. Spirocyclic scaffolds are integral to drug design due to their ability to modulate a drug's conformational dynamics and improve its pharmacokinetic and pharmacodynamic profiles. However, the synthesis of such compounds can be challenging due to their complexity. Advanced synthetic methodologies, including high-throughput synthesis and computational techniques, have facilitated the optimization of these processes, leading to more efficient production of spirocyclic drugs (Batista, Pinto, & Silva, 2022).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Oncology , specifically for the treatment of non-small cell lung cancer (NSCLC) .

Summary of the Application

Ciclopirox (CPX), an iron chelator commonly used to treat fungal infections, has been shown to have antitumor activity against a variety of cancers, including both solid tumors and hematological malignancies . The effect of CPX on NSCLC and the underlying mechanism was unclear .

Methods of Application or Experimental Procedures

The role of CPX in energy metabolism of NSCLC cells was investigated by reactive oxygen species (ROS) detection, glucose uptake, oxygen consumption rate (OCR), and extracellular acidification rate (ECAR) experiments . Western blot was used to examine the protein changes .

Results or Outcomes

CPX inhibits NSCLC cell migration and invasion abilities through inhibiting the epithelial-mesenchymal transition, impairing cellular bioenergetics, and promoting reactive oxygen species to activate endoplasmic reticulum (ER) stress-induced apoptotic cell death . Moreover, CPX intraperitoneal injection can significantly inhibit NSCLC growth in vivo in a xenograft model .

Application as an Antibiotic

Specific Scientific Field

This application falls under the field of Microbiology , specifically for the treatment of drug-resistant bacterial infections .

Summary of the Application

Ciclopirox has been identified as a candidate to repurpose for antibiotic use against drug-resistant Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae .

Methods of Application or Experimental Procedures

To test the efficacy of ciclopirox against antibiotic-resistant pathogens, a curated collection of Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates that are representative of known antibiotic resistance phenotypes were used .

Results or Outcomes

Ciclopirox, at 5–15 µg/ml concentrations, inhibited bacterial growth regardless of the antibiotic resistance status . Ciclopirox affects galactose metabolism and lipopolysaccharide (LPS) biosynthesis, two pathways important for bacterial growth and virulence .

Application in Dermatology

Specific Scientific Field

This application falls under the field of Dermatology , specifically for the treatment of fungal infections of the skin and nails .

Summary of the Application

Ciclopirox is a synthetic antifungal agent that is used in the treatment of fungal skin and nail infections . It is commonly used in a form of a nail lacquer for the treatment of onychomycosis .

Methods of Application or Experimental Procedures

Ciclopirox is usually applied topically as a cream, lotion, or nail lacquer . The nail lacquer is applied once daily, preferably at bedtime, to all affected nails with the applicator brush provided .

Results or Outcomes

Ciclopirox has been shown to be effective in treating fungal skin and nail infections . It works by inhibiting the growth of fungus by disrupting the normal balance of the fungal cells .

Application in Cosmetology

Specific Scientific Field

This application falls under the field of Cosmetology , specifically for the cosmetic treatment of nails .

Summary of the Application

Ciclopirox Hydroxypropyl Chitosan (CPX-HPCH) is a water-soluble film-forming solution for the treatment of onychomycosis, which also has a cosmetic nail repair effect .

Methods of Application or Experimental Procedures

CPX-HPCH is applied to the nail plate after the nail has been filed and cleaned . The product is brushed onto the entire nail surface, including the exposed nail bed if the nail plate is detached, and the underside of the nail plate when it is free of the nail bed .

Results or Outcomes

CPX-HPCH provides a clear, shiny, and flexible film that enhances the appearance of the nail and ensures patient compliance . It also protects and stabilizes the nail plate structure during antifungal treatment .

Application in Energy Metabolism Research

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the study of energy metabolism in non-small cell lung cancer (NSCLC) cells .

Summary of the Application

Ciclopirox (CPX) has been shown to have antitumor activity against a variety of cancers, including both solid tumors and hematological malignancies . The effect of CPX on the energy metabolism of NSCLC cells was investigated .

Methods of Application or Experimental Procedures

The role of CPX in energy metabolism of NSCLC cells was investigated by reactive oxygen species (ROS) detection, glucose uptake, oxygen consumption rate (OCR), and extracellular acidification rate (ECAR) experiments . Western blot was used to examine the protein changes .

Results or Outcomes

CPX was found to inhibit NSCLC cell migration and invasion abilities through inhibiting the epithelial-mesenchymal transition, impairing cellular bioenergetics, and promoting reactive oxygen species to activate endoplasmic reticulum (ER) stress-induced apoptotic cell death . Moreover, CPX intraperitoneal injection can significantly inhibit NSCLC growth in vivo in a xenograft model .

Application in Cosmetic Nail Treatments

Specific Scientific Field

This application falls under the field of Cosmetology , specifically for the cosmetic treatment of nails .

Summary of the Application

Ciclopirox Hydroxypropyl Chitosan (CPX-HPCH) is a water-soluble film-forming solution for the treatment of onychomycosis, which also has a cosmetic nail repair effect .

Methods of Application or Experimental Procedures

CPX-HPCH is applied to the nail plate after the nail has been filed and cleaned . The product is brushed onto the entire nail surface, including the exposed nail bed if the nail plate is detached, and the underside of the nail plate when it is free of the nail bed .

Results or Outcomes

CPX-HPCH provides a clear, shiny, and flexible film that enhances the appearance of the nail and ensures patient compliance . It also protects and stabilizes the nail plate structure during antifungal treatment .

Safety And Hazards

Ciclopirox may cause serious side effects. Stop using ciclopirox topical and call your doctor at once if you have: unusual or severe itching, redness, burning, dryness, or irritation of treated skin; or discoloration or other changes in the nails . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Zukünftige Richtungen

Ciclopirox is currently well established in treating fungal skin infections and vaginal candidiasis. More recently, the drug has been clinically investigated in seborrheic dermatitis and onychomycosis, showing good efficacy and excellent tolerability . Future research may focus on optimizing its efficacy and target identification .

Eigenschaften

IUPAC Name

6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKYRAXSEDYPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048564
Record name Ciclopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.41e+00 g/L
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ciclopirox

CAS RN

29342-05-0
Record name Ciclopirox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29342-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclopirox [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclopirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciclopirox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W019ZDRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 °C
Record name Ciclopirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ciclopirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

20 g of 4-methyl-6-cyclohexyl-2-pyrone, 8 g of hydroxylamine sulfate and 50 g of imidazole were heated to 90° C. Further 10 g of hydroxylamine sulfate were added portionwise in the course of 3 hours. After a reaction time of 5 hours, the mixture was worked up. 11.8 g of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C were obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 g of 4-methyl-6-cyclohexyl-2-pyrone and 1 g of hydroxylamine were dissolved in a mixture of 1.5 g of 2-aminopyridine and 4.5 g of 2-amino-6-methylpyridine and stored for 9 days at room temperature. After the usual working up, there were obtained 0.79 g (37 %) of 1-hydroxy-4-methyl-6-cyclohexyl-2-pyridone melting at 143° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone, 1-hydroxy-4-methyl-6-n-hexyl, -6-iso-hexyl-, 6-n-heptyl- or -6-isoheptyl-2-pyridone, 1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone, in particular 1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone, it being possible for the cyclohexyl radical in each case also to carry a methyl radical, 1-hydroxy-4-methyl-6-(2-bicyclo[2,2,1]heptyl)-2-pyridone, 1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone or 1-hydroxy-4-methyl-6-(β-phenylethyl-2-pyridone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6-n-heptyl- or -6-isoheptyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-hydroxy-4-methyl-6-octyl- or -6-isooctyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cyclohexyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
1-hydroxy-3,4-dimethyl-6-benzyl- or -6-dimethylbenzyl-2-pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1-hydroxy-4-methyl-6-cyclohexylmethyl- or 6-cyclohexylethyl-2-pyridone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclopirox
Reactant of Route 2
Ciclopirox
Reactant of Route 3
Ciclopirox
Reactant of Route 4
Ciclopirox
Reactant of Route 5
Ciclopirox
Reactant of Route 6
Ciclopirox

Citations

For This Compound
11,300
Citations
A Subissi, D Monti, G Togni, F Mailland - Drugs, 2010 - Springer
… [5,6] Ciclopirox, including its salt ciclopirox olamine, is a … ciclopirox in any respect, no distinction is made between the two forms ciclopirox and ciclopirox olamine and the term ‘ciclopirox’ …
Number of citations: 193 link.springer.com
SG Jue, GW Dawson, RN Brogden - Drugs, 1985 - Springer
… The efficacy of ciclopirox olamine cream has been … ciclopirox olamine was comparable to or better than clotrimazole in efficacy and caused a similar number of side effects. Ciclopirox …
Number of citations: 121 link.springer.com
BB Abrams, H Hänel, T Hoehler - Clinics in dermatology, 1991 - Elsevier
Ciclopirox olamine is a hydroxypyridone antifungal agent that is structurally unrelated to the common imidazole derivatives or other antifungals (Fig 1). Its antimicrobial and clinical …
Number of citations: 97 www.sciencedirect.com
H Zhou, T Shen, Y Luo, L Liu, W Chen… - … Journal of cancer, 2010 - Wiley Online Library
Ciclopirox olamine (CPX) is a synthetic antifungal agent clinically used to treat mycoses of the skin and nails. Here, we show that CPX inhibited tumor growth in human breast cancer …
Number of citations: 120 onlinelibrary.wiley.com
K Tabara, AE Szewczyk, W Bienias… - … in Dermatology and …, 2015 - termedia.pl
… Amorolfine and ciclopirox are valuable therapeutic … ciclopirox penetration through the nail plate is provided by transungual drug delivery systems. Although amorolfine and ciclopirox …
Number of citations: 75 www.termedia.pl
M Bohn, KT Kraemer - Journal of the American Academy of Dermatology, 2000 - Elsevier
Ciclopirox is a synthetic hydroxypyridone antifungal agent. In contrast … ciclopirox; therefore interactions with drugs metabolized via the cytochrome P 450 system are unlikely. Ciclopirox …
Number of citations: 181 www.sciencedirect.com
S Sonthalia, M Agrawal, VN Sehgal - Indian dermatology online …, 2019 - ncbi.nlm.nih.gov
… as ciclopirox and in its salt form as CPO. CPO 1% is equivalent to 0.77% ciclopirox.[2] … antifungal agents against dermatophytes revealed that ciclopirox had the second lowest MIC value …
Number of citations: 38 www.ncbi.nlm.nih.gov
MD Minden, DE Hogge, SJ Weir… - American journal of …, 2014 - Wiley Online Library
The antimycotic ciclopirox olamine is an intracellular iron chelator that has anticancer activity in vitro and in vivo. We developed an oral formulation of ciclopirox olamine and conducted …
Number of citations: 97 onlinelibrary.wiley.com
AK Gupta, T Plott - International journal of dermatology, 2004 - academia.edu
… of ciclopirox.Genetic studies of Candida albicans showed that in the presence of ciclopirox, iron… The results of this study strongly suggested that ciclopirox is associated with reduced iron …
Number of citations: 84 www.academia.edu
T Linden, DM Katschinski, K Eckhardt… - The FASEB …, 2003 - Wiley Online Library
The heterodimeric hypoxia‐inducible factor (HIF)‐1 is a master regulator of oxygen homeostasis. Protein stability and transactivation function of the α subunit are controlled by iron‐ and …
Number of citations: 157 faseb.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.